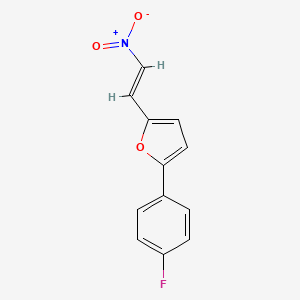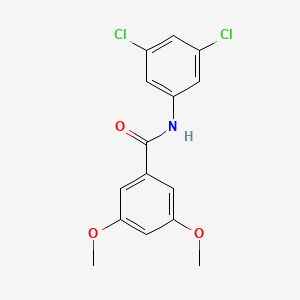
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide, also known as ETAA, is a chemical compound that has gained significant attention in the field of scientific research. ETAA is a small molecule that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide can inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have also demonstrated the anti-inflammatory and anti-cancer properties of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide, with studies showing that the compound can reduce inflammation and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide is its relatively simple synthesis method, which makes it easily accessible for scientific research. Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have multiple biological activities, making it a versatile compound for studying various diseases and biological processes. However, one limitation of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide. One potential area of research is the development of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide-based therapies for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the anti-cancer properties of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide and its potential use in cancer therapy. Finally, the development of more potent and selective N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide analogs could lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide can be achieved through a simple one-pot reaction between 4-ethoxybenzaldehyde and 2-thiophenecarboxylic acid. The reaction is catalyzed by triethylamine and uses acryloyl chloride as the acylating agent. The resulting product is then purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide. The yield of the synthesis is typically around 60%, and the purity of the compound can be confirmed using various analytical techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have anti-bacterial properties, making it a potential treatment for bacterial infections.
Propriétés
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-2-18-13-7-5-12(6-8-13)16-15(17)10-9-14-4-3-11-19-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJUUMGSXVMLS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)

![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)



![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)


![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)